Theophylline, 7-(2-(4-benzyl-1-piperazinyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Theophylline, 7-(2-(4-benzyl-1-piperazinyl)ethyl)-, is a xanthine derivative that has been widely used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline has been shown to have a variety of biochemical and physiological effects, including bronchodilation, anti-inflammatory effects, and immunomodulatory effects. Additionally, we will provide a list of future directions for theophylline research.
Mechanism Of Action
Theophylline acts by inhibiting phosphodiesterase, which leads to an increase in cyclic adenosine monophosphate (cAMP) levels. This increase in cAMP levels leads to bronchodilation and anti-inflammatory effects. Theophylline also acts by inhibiting adenosine receptors, which leads to bronchodilation and immunomodulatory effects.
Biochemical And Physiological Effects
Theophylline has been shown to have a variety of biochemical and physiological effects. It has been shown to increase heart rate and contractility, increase diuresis, and increase gastric acid secretion. Theophylline has also been shown to increase the release of catecholamines and cortisol.
Advantages And Limitations For Lab Experiments
Theophylline has several advantages for lab experiments. It is readily available, relatively inexpensive, and has a well-established mechanism of action. However, theophylline has several limitations for lab experiments. It has a narrow therapeutic window, which can make it difficult to achieve a therapeutic effect without causing toxicity. Additionally, theophylline can interact with other drugs and can have variable pharmacokinetics.
Future Directions
There are several future directions for theophylline research. One area of research is the development of new theophylline derivatives with improved pharmacokinetics and therapeutic efficacy. Another area of research is the investigation of theophylline's immunomodulatory effects in other disease states, such as autoimmune diseases. Additionally, theophylline's effects on the microbiome and gut-brain axis are areas of emerging research.
Synthesis Methods
Theophylline can be synthesized by several methods, including the direct alkylation of theophylline with benzylpiperazine, the reaction of theophylline with benzyl chloride and piperazine, and the reaction of theophylline with 4-benzylpiperazine-1-carboxylic acid. The most commonly used method is the direct alkylation of theophylline with benzylpiperazine, which involves the reaction of theophylline with benzylpiperazine in the presence of a base such as potassium carbonate.
Scientific Research Applications
Theophylline has been extensively studied for its therapeutic effects in respiratory diseases. It has been shown to have bronchodilatory effects by inhibiting phosphodiesterase and adenosine receptors. Theophylline has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, theophylline has been found to have immunomodulatory effects by modulating T-cell function and cytokine production.
properties
CAS RN |
19971-87-0 |
---|---|
Product Name |
Theophylline, 7-(2-(4-benzyl-1-piperazinyl)ethyl)- |
Molecular Formula |
C20H26N6O2 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
7-[2-(4-benzylpiperazin-1-yl)ethyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C20H26N6O2/c1-22-18-17(19(27)23(2)20(22)28)26(15-21-18)13-12-24-8-10-25(11-9-24)14-16-6-4-3-5-7-16/h3-7,15H,8-14H2,1-2H3 |
InChI Key |
HISDWWLNHMDWCQ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN3CCN(CC3)CC4=CC=CC=C4 |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN3CCN(CC3)CC4=CC=CC=C4 |
Other CAS RN |
19971-87-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.